OC000459

概要

科学的研究の応用

作用機序

OC-459は、CRTH2受容体に選択的に結合して拮抗することで効果を発揮します。この受容体は、アレルギー性および炎症性反応において重要な役割を果たす好酸球、肥満細胞、Tヘルパー2型細胞の動員と活性化に関与しています。 CRTH2受容体を遮断することにより、OC-459は下流のシグナル伝達経路を阻害し、炎症性メディエーターの放出を抑制し、アレルギー性および炎症性疾患に関連する症状を緩和します .

類似の化合物との比較

OC-459は、高い選択性と効力のために、CRTH2アンタゴニストの中でユニークです。類似の化合物には以下が含まれます。

OC-459は、良好な薬物動態プロファイルとCRTH2受容体への強い結合親和性により、アレルギー性および炎症性疾患の治療におけるさらなる開発に有望な候補です。

生化学分析

Biochemical Properties

OC000459 potently displaces prostaglandin D2 (PGD2) from human recombinant DP2 . It does not interfere with the ligand binding properties or functional activities of other prostanoid receptors . This compound inhibits chemotaxis of human Th2 lymphocytes and cytokine production by human Th2 lymphocytes .

Cellular Effects

This compound competitively antagonizes eosinophil shape change responses induced by PGD2 in both isolated human leukocytes and human whole blood . It does not inhibit responses to eotaxin, 5-oxo-eicosatetraenoic acid, or complement component C5a . This compound also inhibits the activation of Th2 cells and eosinophils in response to supernatants from IgE/anti-IgE-activated human mast cells .

Molecular Mechanism

This compound is an indole-acetic acid derivative that binds to the DP2 receptor, thereby inhibiting the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils in response to PGD2 . This results in the inhibition of mast cell-dependent activation of both human Th2 lymphocytes and eosinophils .

Temporal Effects in Laboratory Settings

This compound has been shown to be effective in inhibiting blood eosinophilia induced by 13,14-dihydro-15-keto-PGD2 (DK-PGD2) in rats . It also inhibits airway eosinophilia in response to an aerosol of DK-PGD2 in guinea pigs .

Dosage Effects in Animal Models

In animal models, this compound has been found to be orally bioavailable and effective in inhibiting blood eosinophilia induced by DK-PGD2 . The effective dose was found to be 0.04 mg/kg in rats and 0.01 mg/kg in guinea pigs .

Metabolic Pathways

It is known that this compound is an antagonist of the DP2 receptor, which is involved in the prostaglandin D2 pathway .

Transport and Distribution

It is known that this compound is orally bioavailable , suggesting that it can be absorbed and distributed in the body.

準備方法

OC-459の合成は、インドール-1-酢酸コアの調製から始まるいくつかのステップを含みます。合成経路には通常、次のステップが含まれます。

インドールコアの形成: インドールコアは、フェニルヒドラジンが酸性条件下でアルデヒドまたはケトンと反応するフィッシャーインドール合成反応によって合成されます。

フッ素基の導入: フッ素原子は、Selectfluorなどのフッ素化剤を使用する求電子フッ素化によって導入されます。

キノリン部分の形成: キノリン部分は、アニリン誘導体が塩基の存在下でカルボニル化合物と反応するフリーデル・クラフツ合成によって合成されます。

インドールとキノリン部分のカップリング: インドールとキノリン部分は、求核置換反応によってカップリングされ、最終的なOC-459構造が形成されます

化学反応の分析

OC-459は、次を含むさまざまな化学反応を受けます。

酸化: OC-459は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化でき、対応する酸化生成物の形成につながります。

還元: OC-459の還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して達成でき、還元誘導体の形成をもたらします。

置換: OC-459は、アミンまたはチオールなどの求核剤が分子上の特定の官能基を置換する求核置換反応を受けます。

加水分解: OC-459の加水分解は、酸性または塩基性条件下で起こり、特定の結合の切断とより小さなフラグメントの形成につながります.

科学研究アプリケーション

医学: OC-459は、喘息、アレルギー性鼻炎、アトピー性皮膚炎などのアレルギー性および炎症性疾患の治療に有望であることが示されています。 .

生物学: OC-459は、炎症や免疫応答などのさまざまな生物学的プロセスにおけるCRTH2の役割を研究するためのツール化合物として使用されてきました.

化学: OC-459は、CRTH2アンタゴニストの構造活性相関を調査し、新しい治療薬を開発するための貴重な化学プローブとして役立ちます.

類似化合物との比較

OC-459 is unique among CRTH2 antagonists due to its high selectivity and potency. Similar compounds include:

Fevipiprant (QAW039): Another CRTH2 antagonist with potential therapeutic applications in allergic diseases.

Ramatroban: A CRTH2 antagonist used in the treatment of allergic rhinitis and asthma.

AZD-1981: A CRTH2 antagonist that has been investigated for its potential in treating asthma and other allergic conditions.

OC-459 stands out due to its favorable pharmacokinetic profile and strong binding affinity to the CRTH2 receptor, making it a promising candidate for further development in the treatment of allergic and inflammatory diseases.

特性

IUPAC Name |

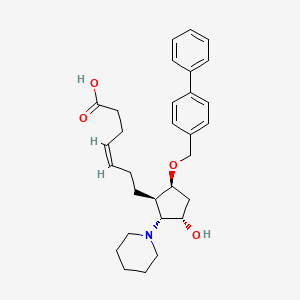

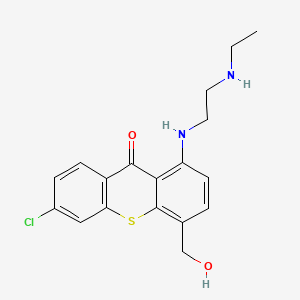

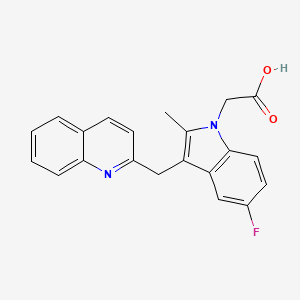

2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26/h2-10H,11-12H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATGTHLOZSXOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234343 | |

| Record name | OC-000459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851723-84-7 | |

| Record name | OC-000459 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851723847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OC-459 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11900 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OC-000459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIMAPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04XB9TB8OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。